molecular formula C7H3Br2ClN2 B11798310 7,8-Dibromo-4-chloropyrrolo[1,2-A]pyrazine

7,8-Dibromo-4-chloropyrrolo[1,2-A]pyrazine

Cat. No.: B11798310
M. Wt: 310.37 g/mol
InChI Key: RNMKMNAVFUVMNY-UHFFFAOYSA-N
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Description

7,8-Dibromo-4-chloropyrrolo[1,2-A]pyrazine is a heterocyclic compound that contains both bromine and chlorine atoms It is a derivative of pyrrolo[1,2-A]pyrazine, which is a fused bicyclic system consisting of a pyrrole ring and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dibromo-4-chloropyrrolo[1,2-A]pyrazine typically involves the bromination and chlorination of pyrrolo[1,2-A]pyrazine. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation at the desired positions on the pyrrolo[1,2-A]pyrazine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7,8-Dibromo-4-chloropyrrolo[1,2-A]pyrazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Catalysts: Such as palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[1,2-A]pyrazine derivatives, while coupling reactions can produce larger heterocyclic compounds .

Scientific Research Applications

7,8-Dibromo-4-chloropyrrolo[1,2-A]pyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7,8-Dibromo-4-chloropyrrolo[1,2-A]pyrazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7,8-Dibromo-4-chloropyrrolo[1,2-A]pyrazine include other halogenated pyrrolo[1,2-A]pyrazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific halogenation pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms can provide distinct properties compared to other halogenated derivatives, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H3Br2ClN2

Molecular Weight

310.37 g/mol

IUPAC Name

7,8-dibromo-4-chloropyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C7H3Br2ClN2/c8-4-3-12-5(7(4)9)1-11-2-6(12)10/h1-3H

InChI Key

RNMKMNAVFUVMNY-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C=C(C(=C2C=N1)Br)Br)Cl

Origin of Product

United States

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